2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Cross-coupling chemistry Oxidative addition kinetics Synthetic methodology

Researchers requiring efficient construction of pyrazole-fused polycyclic systems often encounter regioselectivity and reactivity limitations with meta/para isomers or less reactive halides. 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS 1343972-58-6) resolves this via its ortho-aldehyde/4-iodopyrazole geometry, enabling proximity-driven cascade transformations and rapid Pd-catalyzed couplings. Quantifiable benefits: • Sonogashira/Heck couplings proceed in 80-92% yield under mild Pd conditions due to low C-I BDE (~57 kcal/mol). • Batra-group cascades yield tetracyclic products up to 89% with high diastereoselectivity. • 127I provides a strong halogen-bond donor for fragment-based drug discovery. Procure exclusively for CNS-targeted diazepine/oxazepine libraries and screening collections.

Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
Cat. No. B13277203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde
Molecular FormulaC10H7IN2O
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=C(C=N2)I
InChIInChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H
InChIKeyZPGKIZKLFRRIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: Core Identity


2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS 1343972-58-6, MDL MFCD20326948, molecular formula C₁₀H₇IN₂O, molecular weight 298.08 g/mol) is a heterobifunctional building block combining an ortho-benzaldehyde moiety with a 4-iodopyrazole ring . It belongs to the class of 4-iodopyrazolecarbaldehydes, which have been recognized as privileged aldo-x bifunctional building blocks (AXB3s) for constructing pharmaceutically relevant pyrazole-annulated molecular architectures [1]. The ortho-substitution pattern on the benzaldehyde is a critical structural feature that distinguishes it from its meta- and para-regioisomers and enables proximity-driven cascade transformations [2].

Iodo leaving group for Pd-catalyzed cross-coupling (Sonogashira, Heck, Negishi)
Ortho-aldehyde enables intramolecular cascade cyclizations
Strong halogen bond donor for fragment crystallography

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: Irreplaceability


Simple replacement with the corresponding 4-bromo or 4-chloro analog, or with a regioisomeric 3- or 4-substituted benzaldehyde derivative, fundamentally alters both the achievable reaction sequences and the efficiency of key transformations. The C–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Br bond (~70 kcal/mol) or C–Cl bond (~84 kcal/mol), a well-established reactivity gradient in palladium-catalyzed cross-coupling [1]. Conversely, the higher propensity of iodopyrazoles toward dehalogenation side reactions in Suzuki–Miyaura couplings compared to bromo and chloro analogs means that the optimal halogen choice depends on the specific transformation planned [2]. Furthermore, the ortho-aldehyde orientation enables intramolecular cyclocondensation and cascade reactions that meta- and para-substituted isomers cannot access [3]. As detailed in Section 3, these differences translate into quantifiable impacts on reaction yields, accessible product scaffolds, and procurement decision-making.

Halogen substitution
Iodo: Rapid Pd oxidative addition; suited for Sonogashira/Heck
Bromo/Chloro: Slower oxidative addition; reduced dehalogenation in Suzuki
Regioisomer switch
ortho-Aldehyde: Enables proximity-driven cascade cyclizations
meta-/para-Aldehyde: Cannot support intramolecular cascade, stops at linear product

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: Quantitative Evidence


C–I vs. C–Br Oxidative Addition Reactivity

The C–I bond in 4-iodopyrazole derivatives is intrinsically weaker than the C–Br bond in the corresponding 4-bromo analogs. Aryl C–I bond dissociation energies (BDEs) are approximately 57 kcal/mol, compared to ~70 kcal/mol for aryl C–Br and ~84 kcal/mol for aryl C–Cl [1]. This ~13 kcal/mol difference in BDE translates into significantly faster oxidative addition with Pd(0) catalysts, which is the rate-determining step in Sonogashira, Heck, and Negishi couplings. In Sonogashira reactions of 4-iodopyrazoles with terminal alkynes, consistently high yields (80–92%) are achieved using 5 mol% PdCl₂(PPh₃)₂ at 65 °C [2]. The corresponding 4-bromopyrazole substrates generally require higher catalyst loadings, elevated temperatures, or longer reaction times to achieve comparable conversion, though direct yield comparisons under identical conditions for N-aryl-4-halopyrazole substrates are not systematically reported.

C–I vs C–Br reactivity
Class-level inference
Aryl C–I BDE ≈ 57 kcal/mol; C–Br BDE ≈ 70 kcal/mol
Faster Pd(0) oxidative addition; Sonogashira yields 80–92%
Supports milder cross-coupling with lower catalyst loading
Yield advantage observed in Sonogashira; Suzuki dehalogenation may limit general use
Cross-coupling chemistry Oxidative addition kinetics Synthetic methodology

Ortho-Aldehyde Advantage in Cascade Cyclization

The ortho-aldehyde substitution in 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is structurally essential for intramolecular cascade cyclizations that cannot be replicated with the 3- or 4-substituted regioisomers. In the Batra group's synthesis of pyrazole-fused polycyclic systems, 4-iodopyrazolecarbaldehydes bearing a 2-formylphenyl group undergo Suzuki coupling with 2-formyl aryl boronic acids followed by intramolecular 1,3-dipolar cycloaddition to yield complex tetracyclic frameworks in up to 89% yield [1]. This proximity-driven sequence exploits the ortho relationship between the aldehyde and the pyrazole N-aryl linkage; the corresponding meta- and para-substituted isomers cannot achieve the requisite spatial orientation for intramolecular cyclization and instead yield only linear Suzuki products. Specifically, the 2-formyl orientation enables a sequential Suzuki coupling–cycloaddition cascade that constructs two new rings and up to four stereogenic centers in a single operation [1].

Ortho-aldehyde cascade
Cross-study comparable
Intramolecular 1,3-dipolar cycloaddition enabled; fused tetracyclic products up to 89% yield
Essential for cascade-derived polycyclic scaffolds
meta/para isomers yield only linear Suzuki intermediates
Cascade reactions Heterocyclic chemistry Medicinal chemistry building blocks

Iodo vs. Bromo Halogen Bonding Potential

4-Iodopyrazole and 4-bromopyrazole have both been described as 'magic bullets' for biochemical structure determination due to their combined halogen- and hydrogen-bonding capabilities [1]. Rotational spectroscopy studies by Cooper et al. determined the nuclear quadrupole coupling constants χₐₐ(X) for the halogen atoms: for 4-iodopyrazole, χₐₐ(¹²⁷I) = −1892.1 MHz, and for 4-bromopyrazole, χₐₐ(⁷⁹Br) = 554.7 MHz [1]. The substantially larger magnitude of the iodine quadrupole coupling constant reflects its greater electric field gradient and higher polarizability, which directly correlates with stronger halogen bond donor capacity. Ab initio calculations comparing 4-iodopyrazole and 4-bromopyrazole with CH₃X and CF₃X reference systems indicate that both form halogen bonds of broadly comparable strength to the CF₃X series, but the iodine derivative consistently exhibits deeper σ-hole potential and greater interaction energies with Lewis bases [1]. This quantitative spectroscopic differentiation establishes preferential selection of the iodo compound for halogen-bond-driven crystal engineering, protein–ligand co-crystallization, and fragment screening campaigns.

Halogen bond donor
Direct head-to-head
−1892.1 MHz
vs Br: 554.7 MHz, ~3.4× weaker
Stronger σ-hole for protein–ligand co-crystallization
Rotational spectroscopy and CCSD(T) calculations
Halogen bonding Fragment-based drug discovery Crystal engineering

Suzuki–Miyaura Dehalogenation: Bromo/Chloro Superiority

A direct head-to-head comparison by Jedinák et al. (2017) of chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura cross-coupling reaction revealed that bromo and chloro derivatives were superior to the iodo analog due to reduced propensity for dehalogenation side reaction [1]. This outcome is mechanistically attributed to the weaker C–I bond being more susceptible to hydrodehalogenation under the basic, protic conditions employed in Suzuki couplings [1]. The study specifically compared N-substituted 4-halopyrazoles (including 4-iodo, 4-bromo, and 4-chloro variants) and found that the iodine substituent led to significant loss of cross-coupling product due to competing dehalogenation, whereas bromo and chloro substrates gave cleaner conversion to the desired biaryl products [1]. This represents a critical counterpoint to the oxidative addition advantage described in Evidence Item 1: procurement decisions must weigh the specific cross-coupling modality planned.

Suzuki dehalogenation
Direct head-to-head
Iodo: significant dehalogenation side reaction
Bromo/Chloro: cleaner biaryl product formation
Bromo/chloro preferred for Suzuki–Miyaura coupling
Dehalogenation risk must be weighed against oxidative addition benefit
Suzuki–Miyaura coupling Dehalogenation side reaction Cross-coupling optimization

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: Key Applications


Sonogashira and Heck Coupling Libraries

When the synthetic strategy involves Sonogashira coupling with terminal alkynes or Heck coupling with activated alkenes, the iodo compound's lower C–I BDE (~57 kcal/mol) enables faster oxidative addition and higher coupling yields (80–92%) under mild conditions (5 mol% Pd, 65 °C) compared to the bromo analog [1][2]. Procure the iodo compound specifically for constructing alkynyl-pyrazole or alkenyl-pyrazole libraries where the ortho-aldehyde is subsequently used for reductive amination, hydrazone formation, or Knoevenagel condensation to generate screening collections.

Cascade Synthesis of Fused Tetracyclic Pyrazoles

For generating pyrazole-fused polycyclic systems (pyrazolo[4,3-b]pyridines, benzo[b]pyrazolo[4,3-e][1,4]diazepines, and related scaffolds), the ortho-aldehyde orientation is structurally mandatory. The Batra group methodology demonstrates that 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde participates in Suzuki coupling with 2-formyl aryl boronic acids followed by intramolecular 1,3-dipolar cycloaddition, yielding tetracyclic products in up to 89% yield with high diastereoselectivity [3]. The meta- and para-regioisomers cannot undergo this cascade, making procurement of the ortho isomer essential for any program targeting these privileged scaffolds.

Halogen-Bond-Driven Fragment Crystallography

With a ¹²⁷I nuclear quadrupole coupling constant χₐₐ of −1892.1 MHz—~3.4× larger in magnitude than the ⁷⁹Br value (554.7 MHz)—4-iodopyrazole derivatives provide a quantifiably stronger halogen bond donor for protein–ligand co-crystallization [4]. Procurement of the iodo compound is strategically justified for fragment-based drug discovery campaigns targeting binding pockets with accessible Lewis basic residues (e.g., backbone carbonyl oxygens, carboxylate side chains), where the stronger σ-hole of iodine facilitates higher occupancy and improved electron density maps for structure determination.

Copper-Catalyzed Cascade to Diazepines & Oxazepines

The combination of 4-iodopyrazole (for Cu-mediated intramolecular C–N or C–O coupling) and ortho-aldehyde (for initial imine/condensation) enables one-pot cascade synthesis of biologically relevant 1,4-dihydrobenzo[b]pyrazolo[4,3-e][1,4]diazepines and 1H-benzo[b]pyrazolo[3,4-f][1,4]oxazepines [5]. These scaffolds are of interest in CNS drug discovery. Procure this specific building block when the target compound class requires both the iodine leaving group for cyclization and the ortho-aldehyde for condensation with 1,2-phenylenediamines or 2-aminophenols.

Application
Selection Property
Validation Focus
Sonogashira / Heck coupling libraries
Iodo leaving group reactivity
Coupling yield under mild conditions
Cascade synthesis of fused tetracyclic pyrazoles
Ortho-aldehyde geometry
Intramolecular cyclization feasibility
Halogen-bond-driven fragment crystallography
Halogen bond donor strength (I > Br)
Electron density map and occupancy refinement
Cu-catalyzed cascade to diazepines / oxazepines
Dual iodo / aldehyde reactivity
Cascade reaction efficiency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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